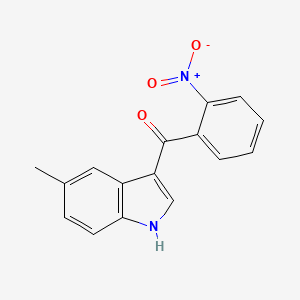
(5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone: is an organic compound that belongs to the class of benzoylindoles It contains an indole moiety attached to a benzoyl group through an acyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone typically involves the reaction of 5-methylindole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Reduction: Formation of (5-Methyl-1H-indol-3-yl)(2-aminophenyl)methanone.
Substitution: Formation of halogenated derivatives of the indole ring.
科学的研究の応用
Chemistry:
Synthesis of Novel Compounds: (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone serves as a precursor for the synthesis of various indole derivatives with potential biological activities.
Biology:
Biological Studies: The compound can be used in studies to understand the interaction of indole derivatives with biological targets, such as enzymes and receptors.
Medicine:
Drug Development: Indole derivatives, including this compound, are explored for their potential as therapeutic agents due to their diverse biological activities, such as anticancer, antiviral, and antimicrobial properties.
Industry:
Material Science: The compound can be used in the development of organic materials with specific electronic or optical properties.
作用機序
The mechanism of action of (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone is primarily related to its interaction with biological targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
- (5-Methyl-1H-indol-3-yl)(2-aminophenyl)methanone
- (5-Methyl-1H-indol-3-yl)(2-chlorophenyl)methanone
- (5-Methyl-1H-indol-3-yl)(2-bromophenyl)methanone
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (nitro, amino, chloro, bromo).
- Biological Activity: The presence of different substituents can significantly affect the biological activity and pharmacokinetic properties of the compounds. For example, the nitro group may impart different electronic properties compared to the amino or halogen groups, leading to variations in receptor binding and activity.
- Chemical Reactivity: The nitro group is more prone to reduction, while halogenated derivatives may undergo different substitution reactions.
特性
CAS番号 |
821767-65-1 |
|---|---|
分子式 |
C16H12N2O3 |
分子量 |
280.28 g/mol |
IUPAC名 |
(5-methyl-1H-indol-3-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C16H12N2O3/c1-10-6-7-14-12(8-10)13(9-17-14)16(19)11-4-2-3-5-15(11)18(20)21/h2-9,17H,1H3 |
InChIキー |
YYHZVMVEWPPLSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


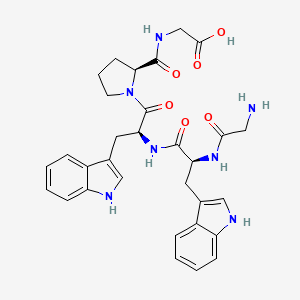
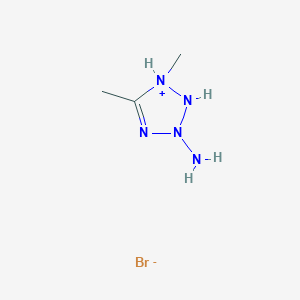
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
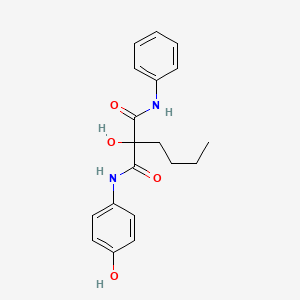
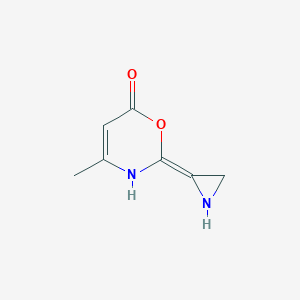
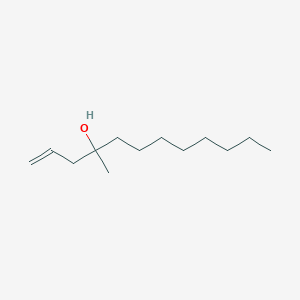
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)

![2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12522979.png)

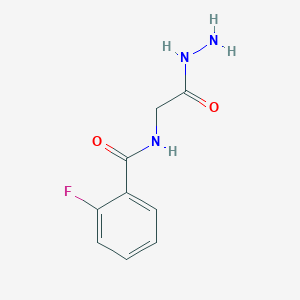
![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)
